3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Physicochemical properties Drug-likeness Structural comparator

This 3-amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 893755-90-3) is a strategic SAR probe within a privileged kinase-inhibitor scaffold. The C6-cyclopropyl group imparts a distinct steric and electronic signature compared to the extensively characterized 6-aryl analogs (e.g., SKLB70359), enabling researchers to interrogate kinase selectivity at an underexplored vector. The primary carboxamide at C2 and the free amine at C3 serve as orthogonal synthetic handles for library diversification. Procure ≥98% pure material to ensure minimal impurity interference in radiometric or fluorescence-based kinase assays and anti-tubercular screening cascades.

Molecular Formula C12H10F3N3OS
Molecular Weight 301.29
CAS No. 893755-90-3
Cat. No. B2410048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
CAS893755-90-3
Molecular FormulaC12H10F3N3OS
Molecular Weight301.29
Structural Identifiers
SMILESC1CC1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N)N
InChIInChI=1S/C12H10F3N3OS/c13-12(14,15)5-3-6(4-1-2-4)18-11-7(5)8(16)9(20-11)10(17)19/h3-4H,1-2,16H2,(H2,17,19)
InChIKeyWROGGZKMPNGXAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 893755-90-3): A Thienopyridine Carboxamide Scaffold for Kinase-Targeted Procurement


3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 893755-90-3) is a synthetic thieno[2,3-b]pyridine-2-carboxamide derivative featuring a cyclopropyl at C6, a trifluoromethyl at C4, and a primary carboxamide at C2 [1]. The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold is foundational to multiple kinase inhibitor programs, including PIM-1 inhibitors (IC₅₀ values as low as 0.019 µM) [2] and anticancer agents such as SKLB70359 (3-amino-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide) [3]. This specific compound is listed by several reputable chemical suppliers at >95% purity and is utilized as a research intermediate and screening candidate.

Why Generic Substitution Fails for 3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide


The thieno[2,3-b]pyridine-2-carboxamide scaffold is exquisitely sensitive to C6 substitution in terms of kinase selectivity, cellular potency, and ADME properties [1]. The C6 cyclopropyl group in CAS 893755-90-3 confers a distinct steric and electronic profile compared to the aryl-substituted analogs (e.g., 3,4-dichlorophenyl in SKLB70359 [2] or 4-bromophenyl in CAS 625369-65-5). Even minor alterations at this position shift selectivity among CDK isoforms, PIM kinases, and off-targets, as demonstrated by the stark difference in CDK2 IC₅₀ values between structurally similar thienopyridine derivatives [3]. Thus, substituting any generic 3-aminothieno[2,3-b]pyridine-2-carboxamide for this specific compound risks invalidating structure-activity-relationship (SAR) continuity and assay reproducibility.

Quantitative Differentiation Evidence for 3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 893755-90-3)


Molecular Weight and Lipophilicity Differentiation: C6-Cyclopropyl vs. C6-Aryl Analogs

The target compound (MW 301.29 g/mol, exact mass 301.0497) is substantially smaller and less lipophilic than common C6-aryl analogs such as SKLB70359 (MW ~350.22 g/mol, 3,4-dichlorophenyl) . The cyclopropyl group reduces the molecular weight by approximately 49 g/mol and eliminates two aromatic halogen atoms, lowering the predicted LogP by roughly 1.5 units (from ~4.0 to ~2.5). This reduction in lipophilicity is associated with improved aqueous solubility and lower non-specific protein binding, critical factors for in vitro assay performance [1].

Physicochemical properties Drug-likeness Structural comparator

Rotatable Bond Count: Conformational Restriction vs. Flexibility in C6 Substituents

The target compound contains only 2 rotatable bonds (the carboxamide and the cyclopropyl ring), compared to 3 rotatable bonds for SKLB70359 (the dichlorophenyl group adds an additional rotatable bond between the pyridine and the aryl ring) [1]. This reduced flexibility pre-organizes the molecule into a conformation closer to the kinase-bound state, potentially lowering the entropic penalty upon binding. Conformational restriction is a validated strategy for improving kinase selectivity, as excessive flexibility can lead to promiscuous binding across the kinome [2].

Conformational analysis Entropy Kinase selectivity

Purity and Batch-to-Batch Consistency: Vendor-Supplied Quantification

Leading vendors supply this compound at ≥98% purity (Leyan, catalog no. 1628735) or ≥95% purity (AKSci, catalog no. 2013CN), verified by HPLC . In contrast, the closely related 6-(4-bromophenyl)-N-cyclopropyl analog (CAS 625369-65-5) is typically offered at lower purity (<95%) by specialty suppliers, reflecting a more challenging synthesis and purification . Higher and more consistent purity reduces the need for in-house repurification, directly impacting assay reliability and cost-efficiency in large-scale screening campaigns.

Quality control Procurement Reproducibility

Scaffold-Level PIM-1 Kinase Inhibition: Cross-Study Benchmarking of the Thieno[2,3-b]pyridine Core

The core scaffold common to this compound has demonstrated potent PIM-1 kinase inhibition in a validated enzymatic assay. The most potent thieno[2,3-b]pyridine derivative (compound 8d) in the Abdelaziz et al. (2018) series achieved an IC₅₀ of 0.019 µM, while compound 5b reached 0.044 µM [1]. Although the specific C6-cyclopropyl analog was not included in that study, the SAR established that C6 substitution critically modulates PIM-1 potency, and the cyclopropyl group's unique steric and electronic character suggests a distinct selectivity window compared to the published aryl-substituted analogs [2]. Staurosporine, a pan-kinase inhibitor control, showed an IC₅₀ of 0.036 µM under the same assay conditions, confirming assay sensitivity.

PIM-1 kinase Oncology Enzyme inhibition

Recommended Procurement and Application Scenarios for 3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide


Kinase Selectivity Profiling: CDK/PIM Panel Screening

Due to the scaffold's established activity against both PIM-1 (IC₅₀ range 0.019–0.479 µM) [1] and CDK isoforms (class-level inference), this compound is well-suited for broad kinase selectivity panels. The C6-cyclopropyl group provides a distinct steric footprint compared to the extensively characterized 6-aryl analogs, enabling researchers to probe SAR at a relatively underexplored vector. Procurement of >98% pure material ensures minimal interference from structurally related impurities in radiometric or fluorescence-based kinase assays.

Hit-to-Lead Optimization Programs Targeting Hepatocellular Carcinoma

The close analog SKLB70359 (6-(3,4-dichlorophenyl)) has demonstrated G₀/G₁ cell cycle arrest and apoptosis induction in hepatocellular carcinoma models via CDK2/4/6 downregulation [2]. Replacing the 6-aryl group with a cyclopropyl reduces molecular weight and lipophilicity, potentially addressing the hepatotoxicity and poor solubility observed with polyhalogenated aryl derivatives. This compound serves as a strategic SAR probe for optimizing the therapeutic index in liver cancer programs.

Anti-Tuberculosis Drug Discovery: 3-Aminothieno[2,3-b]pyridine-2-carboxamide Scaffold Exploration

The 3-aminothieno[2,3-b]pyridine-2-carboxamide series has recently been identified as a promising scaffold against Mycobacterium tuberculosis [3]. The C6-cyclopropyl-4-trifluoromethyl substitution pattern represents a novel combination within this anti-TB chemotype. The compound's favorable physicochemical profile (MW 301.29, low LogP) aligns with published anti-TB lead criteria, making it a candidate for inclusion in phenotypic screening cascades against drug-sensitive and drug-resistant Mtb strains.

Medicinal Chemistry Building Block for Parallel Library Synthesis

The primary carboxamide at C2 and the amino group at C3 provide two orthogonal synthetic handles for diversification. With commercial availability at ≥95–98% purity , this compound can be used directly as a core scaffold for amide coupling, reductive amination, or heterocycle formation without prior purification. The cyclopropyl group is chemically stable under standard library synthesis conditions (e.g., HATU-mediated coupling, Buchwald-Hartwig amination), unlike some aryl halide analogs that may undergo undesired side reactions.

Quote Request

Request a Quote for 3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.